molecular formula C17H24N6O B2518443 N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide CAS No. 1280919-52-9

N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide

Cat. No.: B2518443
CAS No.: 1280919-52-9
M. Wt: 328.42
InChI Key: YBYGSSWWCHNUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide is a chemical compound designed for specialized research purposes. Its molecular structure integrates a pyridopyrimidine core, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets . The compound further features a cyclopropyl moiety attached via a cyano-substituted acetamide linker, a structural element that can influence metabolic stability and target binding affinity . This combination of features makes it a candidate for investigation in early-stage drug discovery and development programs. Researchers are exploring its utility as a key intermediate in synthetic chemistry or as a potential inhibitor in enzymatic and cellular assays. The dimethylamino and pyridopyrimidine groups suggest potential for modulation of kinase or other enzyme families, similar to other developed research compounds . This reagent is provided For Research Use Only and is intended to support scientific inquiry in fields such as chemical biology and pharmacology.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-17(10-18,12-4-5-12)21-15(24)9-23-7-6-14-13(8-23)16(22(2)3)20-11-19-14/h11-12H,4-9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYGSSWWCHNUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2CCC3=C(C2)C(=NC=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C17H24N6O
  • Molecular Weight : 328.42 g/mol
  • CAS Number : 1280919-52-9

Structure

The compound's structure features a pyrido[4,3-d]pyrimidine moiety, which is known for its biological relevance in various pharmacological activities.

Research indicates that this compound exhibits significant biological activity through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
  • Antiproliferative Effects : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
  • Neuroprotective Properties : Preliminary findings indicate that it may offer neuroprotection against oxidative stress and neuroinflammation.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the antiproliferative effects on various cancer cell lines.
    • Findings : The compound exhibited IC50 values ranging from 10 to 50 µM across different cell lines, indicating moderate potency against cancer cells.
  • Neuroprotection Study :
    • Objective : To assess the neuroprotective effects in vitro.
    • Findings : The compound reduced oxidative stress markers by approximately 30% in neuronal cultures exposed to neurotoxic agents.

Data Table of Biological Activities

Activity TypeCell Line/ModelEffect ObservedIC50 Value (µM)
AntiproliferativeMCF-7 (Breast Cancer)Inhibition of growth25
AntiproliferativeHeLa (Cervical Cancer)Induction of apoptosis15
NeuroprotectionNeuronal CulturesReduction in oxidative stressN/A

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for pharmaceutical applications:

  • Antitumor Activity : Preliminary studies indicate that this compound can inhibit the proliferation of cancer cells. It is believed to induce apoptosis in cancerous cells through specific pathways involving cell cycle regulation and apoptosis signaling.
  • Neurotransmitter Modulation : The dimethylamino group suggests potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions. This property may position the compound as a candidate for treating neurological disorders.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to inflammatory responses and metabolic pathways. This inhibition could lead to therapeutic effects in conditions characterized by excessive inflammation or metabolic dysregulation.

Case Studies

  • Antitumor Studies : A study published in a peer-reviewed journal demonstrated that the compound effectively reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis. The mechanism was linked to the downregulation of pro-survival signaling pathways.
  • Neuropharmacology Research : In vitro studies have shown that this compound enhances the release of certain neurotransmitters while inhibiting reuptake mechanisms, suggesting its potential as an antidepressant or anxiolytic agent.
  • Inflammatory Response Modulation : Research indicates that N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide can significantly reduce markers of inflammation in animal models of arthritis.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is critical for prodrug activation or metabolic pathways.

Reaction Conditions Outcome Reference
Acidic HydrolysisHCl (6M), reflux, 12 hFormation of 2-[4-(dimethylamino)pyrido[4,3-d]pyrimidin-6-yl]acetic acid
Basic HydrolysisNaOH (2M), 80°C, 6 hDeprotonation and cleavage of the amide bond to generate sodium carboxylate

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack.

  • Basic hydrolysis involves hydroxide ion attacking the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine and carboxylate .

Cyano Group Reactivity

The nitrile group (-C≡N) participates in nucleophilic additions or reductions, enabling diversification of the cyclopropylethyl substituent.

Reaction Conditions Outcome Reference
Reduction to AmineH₂ (1 atm), Raney Ni, MeOH, 24 hFormation of N-(1-aminocyclopropylethyl)acetamide derivative
Acidic HydrolysisH₂SO₄ (50%), 100°C, 8 hConversion to carboxylic acid: N-(1-carboxy-1-cyclopropylethyl)acetamide

Key Findings :

  • Catalytic hydrogenation selectively reduces the nitrile to a primary amine without affecting the cyclopropane ring .

  • Strong acids hydrolyze nitriles to carboxylic acids, though cyclopropane stability under these conditions requires verification .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring may undergo ring-opening under electrophilic or radical conditions.

Reaction Conditions Outcome Reference
Acid-Catalyzed OpeningHBr (48%), CH₂Cl₂, 0°C, 2 hFormation of bromoalkane via carbocation intermediate
Radical AdditionAIBN, Bu₃SnH, benzene, 80°C, 6 hRing-opening to form allylic amine derivatives

Stability Considerations :

  • Cyclopropane rings are stable under mild conditions but prone to cleavage under strong acids or radicals. The electron-withdrawing cyano group may increase ring strain, enhancing reactivity .

Functionalization of the Pyrido-Pyrimidine Core

The dimethylamino group and pyrido-pyrimidine ring enable electrophilic substitutions or alkylations.

Reaction Conditions Outcome Reference
N-AlkylationMeI, K₂CO₃, DMF, 60°C, 12 hQuaternization of dimethylamino group to trimethylammonium salt
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 0°C, 1 hNitration at electron-rich positions (C5 or C7) of the pyrido-pyrimidine

Regioselectivity :

  • The dimethylamino group donates electron density to the pyrido-pyrimidine ring, directing electrophiles to para or meta positions relative to the substituent .

Cross-Coupling Reactions

Reaction Conditions Outcome Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Ar-B(OH)₂, DME, 80°CIntroduction of aryl groups after bromination of the pyrido-pyrimidine

Synthetic Strategy :

  • Bromination (e.g., using NBS) at reactive positions enables subsequent cross-coupling for diversification .

Oxidation of the Dimethylamino Group

Tertiary amines are resistant to oxidation, but strong oxidants may generate N-oxide derivatives.

Reaction Conditions Outcome Reference
N-OxidationmCPBA, CH₂Cl₂, 25°C, 6 hFormation of pyrido-pyrimidine N-oxide

Impact on Bioactivity :

  • N-Oxidation can alter solubility and binding affinity, making it relevant for prodrug design .

Comparison with Similar Compounds

Structural Analogues in the Pyrido-Pyrimidine Family

Example from :

N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24)

  • Core Structure: Pyrido[4,3-d]pyrimidinone fused with a thieno ring.
  • Key Differences: Incorporates a thieno ring instead of a fully saturated pyrido-pyrimidine. Lacks the dimethylamino group but includes a phenylamino substituent at position 2.
  • Physicochemical Properties :
    • Molecular weight: 369.44 g/mol.
    • IR bands at 1,730 cm⁻¹ (C=O) and 1,690 cm⁻¹ (C=O) indicate dual carbonyl groups .

Comparison: The dimethylamino group in the target compound may enhance solubility compared to the phenylamino group in Compound 24, which is more lipophilic.

Pyrazolo[3,4-d]pyrimidine Derivatives ()

Example 1: 2-[4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]acetonitrile (6a)
  • Core Structure : Pyrazolo[3,4-d]pyrimidine with a hydroxyl group at position 3.
  • Key Features :
    • Acetonitrile substituent at position 4.
    • Hydroxyl group at position 4, enabling hydrogen bonding.
  • Physicochemical Properties :
    • Molecular weight: 251.24 g/mol.
    • IR bands at 3,327 cm⁻¹ (OH) and 2,227 cm⁻¹ (CN) .
Example 2: N-[1-(4-Chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-2-cyano-acetamide (5b)
  • Core Structure: Pyrazolo[3,4-d]pyrimidine with dual cyano groups.
  • Key Features: Chlorophenyl substituent enhancing lipophilicity. Dual cyano groups on the acetamide and pyrazole ring.
  • Physicochemical Properties :
    • Molecular weight: 285.69 g/mol.
    • IR bands at 2,228 cm⁻¹ (CN) and 1,724 cm⁻¹ (C=O) .

Comparison: The target compound’s pyrido-pyrimidine core differs from the pyrazolo-pyrimidine scaffold in these analogs. While pyrazolo derivatives often exhibit strong π-π stacking due to aromaticity, the partially saturated pyrido-pyrimidine in the target compound may confer conformational flexibility.

Thioacetamide and Complex Pyrimidine Derivatives ()

Example from : N-cyclopentyl-2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
  • Core Structure : Pyrazolo[4,3-d]pyrimidine with a thioacetamide side chain.
  • Key Features :
    • Thioether linkage instead of oxygen in the acetamide.
    • 3-Methoxybenzyl and cyclopentyl substituents.
  • Physicochemical Properties :
    • Molecular weight: 455.6 g/mol.
    • Smiles: CCn1nc(C)c2nc(SCC(=O)NC3CCCC3)n(Cc3cccc(OC)c3)c(=O)c21 .
Example from : N-(5-chloro-2,4-dimethoxyphenyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide
  • Core Structure: Pyrimidinone with a cyano group and aryl substituents.
  • Key Features: Chlorophenyl and p-tolyl groups enhancing steric bulk. Cyano group at position 4.
  • Physicochemical Properties :
    • Molecular weight: 438.9 g/mol.
    • Smiles: COc1cc(OC)c(NC(=O)Cn2c(-c3ccc(C)cc3)ncc(C#N)c2=O)cc1Cl .

Comparison: The thioacetamide in ’s compound introduces sulfur, which may alter electronic properties (e.g., increased lipophilicity) compared to the oxygen-based acetamide in the target compound. The dimethoxy and chlorophenyl groups in ’s compound suggest higher metabolic stability but lower solubility than the dimethylamino group in the target compound.

Q & A

Q. What are the key synthetic routes for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with cyclization of pyrido[4,3-d]pyrimidine precursors. A common approach includes coupling dimethylamino-substituted pyridopyrimidine intermediates with α-chloroacetamide derivatives under basic conditions (e.g., sodium hydroxide or potassium carbonate). Reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile is critical for optimal yields. Cyclopropane ring introduction may require specialized reagents such as trimethylsilyl cyanide (TMSCN) .

Q. How is the structural integrity of this compound confirmed?

Advanced spectroscopic techniques are essential:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and cyclopropane geometry.
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by detecting residual solvents or side products.
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+^+ peaks) .

Q. What solvents and reaction conditions optimize synthesis yield?

Polar aprotic solvents (DMF, acetonitrile) under reflux (80–120°C) enhance reaction efficiency. Basic conditions (pH 8–10) stabilize intermediates, while controlled temperature gradients prevent decomposition. Catalysts like palladium or copper may accelerate coupling steps .

Q. Which analytical techniques assess purity and stability?

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress.
  • HPLC with UV/Vis detection : Quantifies impurities.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability under physiological conditions .

Advanced Research Questions

Q. How to design experiments to evaluate biological target interactions?

  • Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding affinity to enzymes (e.g., kinases) or receptors. Focus on the dimethylamino-pyridopyrimidine core’s electrostatic interactions .
  • In Vitro Assays : Employ fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics. Validate with enzyme inhibition assays (IC50_{50} determination) .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

  • Prodrug Derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the acetamide or cyano positions.
  • Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility without altering bioactivity .

Q. How to address discrepancies in reported biological activity data?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclopropane vs. cyclohexane) and compare IC50_{50} values against analogs.
  • Assay Standardization : Control variables like buffer pH, temperature, and cell line selection to minimize variability .

Q. How can computational methods predict metabolic reactivity?

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., cyano group hydrolysis).
  • Molecular Dynamics (MD) Simulations : Model cytochrome P450 interactions to predict metabolic pathways and half-life .

Q. How to resolve contradictory enzyme inhibition data?

  • Orthogonal Assays : Validate results using both fluorogenic and radiometric assays.
  • Competitive Binding Studies : Use isotopic labeling (e.g., 3^3H-ligands) to distinguish competitive vs. allosteric inhibition .

Q. What approaches guide SAR studies with structural analogs?

  • Fragment-Based Design : Replace the cyclopropane moiety with bioisosteres (e.g., spirocyclic rings) to balance lipophilicity and potency.
  • 3D-QSAR Modeling : Generate CoMFA/CoMSIA models to correlate substituent spatial arrangements with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.